N-(1,3-benzodioxol-5-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c20-15-6-4-13(10-18(15)28(24,25)22-8-2-1-3-9-22)19(23)21-14-5-7-16-17(11-14)27-12-26-16/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHPDBABYSZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as benzamides. Its molecular formula is , and it has a molecular weight of approximately 470.9 g/mol . The compound features a benzodioxole moiety which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it exhibits high selectivity for Src family kinases (SFKs), which are involved in various cellular processes including proliferation, differentiation, and survival . Inhibition of SFKs can lead to significant therapeutic effects in cancer treatment, as these kinases are often overactive in tumor cells.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For instance, it has been shown to inhibit tumor growth in xenograft models by targeting c-Src and Abl kinases at low nanomolar concentrations . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been reported to decrease the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . This activity may be linked to its ability to modulate signaling pathways associated with inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the benzodioxole and piperidine moieties can significantly impact its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzodioxole | Alters binding affinity for SFKs |
| Variations in piperidine structure | Influences pharmacokinetics and bioavailability |
Case Studies
Case Study 1: In Vivo Efficacy
In a study involving a pancreatic cancer model, this compound demonstrated significant tumor reduction when administered orally once daily. The results indicated an increase in survival rates among treated subjects compared to controls .
Case Study 2: Combination Therapy
A recent investigation explored the effects of combining this compound with conventional chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a piperidine ring, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 394.85 g/mol. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine compounds exhibit notable antimicrobial properties. For instance, studies involving related piperidine derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The sulfonamide group in the structure enhances the antimicrobial potency by facilitating better binding to bacterial enzymes.
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been investigated. Similar compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. The benzodioxole moiety may play a role in modulating these pathways, thereby enhancing the compound's anticancer effects.
Neurological Applications
Piperidine derivatives have been explored for their neuroprotective properties. Compounds structurally related to N-(1,3-benzodioxol-5-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, a series of piperidine derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these, compounds similar to this compound showed significant inhibition zones compared to standard antibiotics .
Case Study 2: Neuroprotective Effects
A research article from 2021 reported on the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The study highlighted that compounds with structural similarities to this compound significantly reduced neuronal cell death and improved cognitive function in animal models .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenation : The chloro substituent at position 4 in the target compound may enhance lipophilicity and metabolic stability compared to its fluoro analog (). Fluorine, however, is often employed to modulate electronic effects and improve target binding .
- Sulfonamide vs. Amide Linkers: The sulfonamide group in the target compound (vs.
- Piperidine/Piperazine Modifications : Piperidine rings (as in the target compound and ) contribute to conformational flexibility, whereas piperazine derivatives () offer additional hydrogen-bonding sites due to the nitrogen-rich structure .
Pharmacophore Diversity
- The indazole-containing analog () incorporates a heteroaromatic system, which is frequently utilized in kinase inhibitors (e.g., targeting BRAF or EGFR). This contrasts with the target compound’s benzodioxole moiety, which may favor interactions with cytochrome P450 enzymes or serotonin receptors .
- Pyrazole and pyrazolopyridine derivatives () demonstrate the importance of fused heterocycles in enhancing binding affinity and metabolic stability, a feature absent in the target compound .
Research Findings and Implications
- Kinase Inhibition: The sulfonamide-piperidine motif aligns with inhibitors of tyrosine kinases (e.g., VEGFR), where similar compounds exhibit nanomolar potency .
- CNS Targeting: The benzodioxole group is a hallmark of compounds interacting with monoamine transporters or receptors, as seen in antidepressants or antipsychotics .
Q & A
Basic: What synthetic strategies are recommended for the multi-step preparation of N-(1,3-benzodioxol-5-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzamide core. Key steps include:
Sulfonation : Introduce the piperidinylsulfonyl group via sulfonylation of a 3-amino-4-chlorobenzamide intermediate using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
Coupling : Condensation of the sulfonated intermediate with 1,3-benzodioxol-5-amine via amide bond formation. Carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF are effective .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure via H/C NMR and HRMS .
Advanced: How can discrepancies in reported synthetic yields (e.g., 40–75%) be systematically analyzed?
Methodological Answer:
Yield variations often stem from differences in:
- Reaction conditions : Temperature control during sulfonation (e.g., exothermic reactions requiring ice baths) .
- Catalyst efficiency : Use of DMAP vs. HOBt in coupling steps, affecting activation kinetics .
- Intermediate stability : Hydrolysis of sulfonyl chloride intermediates under humid conditions.
Resolution:
- Perform kinetic studies (e.g., in situ FTIR) to monitor intermediate stability.
- Compare purity of starting materials via HPLC (e.g., reports ≥95% purity standards).
- Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors .
Basic: What spectroscopic and crystallographic methods are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-) to verify aromatic protons (δ 6.8–7.5 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and benzodioxol methylene (δ 5.9–6.1 ppm) .
- X-ray Crystallography : Use SHELXL ( ) for single-crystal refinement. For example, resolved a related benzamide’s crystal structure (space group , Z = 4) with anisotropic displacement parameters.
- Mass Spectrometry : HRMS (ESI+) to confirm [M+H] (e.g., exact mass calculated: 463.08 g/mol).
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like TGF-β1 (PDB: 3TZM). A structurally similar benzamide in showed binding affinity via hydrogen bonds with Thr185 and hydrophobic interactions with Leu340.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- SAR Analysis : Compare with analogs (e.g., ’s neuroleptic benzamides) to identify critical substituents (e.g., sulfonyl groups enhance receptor affinity).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Avoid inhalation—refer to SDS guidelines in .
- Waste Disposal : Collect in halogenated waste containers due to the chloro and benzodioxol groups.
Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents:
- Replace piperidine with morpholine (electron-rich oxygen) to test H-bonding effects.
- Introduce electron-withdrawing groups (e.g., -CF) at the 4-chloro position to assess steric/electronic impacts .
Assays :
- In vitro : Measure IC against target enzymes (e.g., kinases) using fluorescence polarization.
- In vivo : Evaluate neuroleptic activity via apomorphine-induced stereotypy tests in rodents (see ’s protocol).
Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Conditions : Store at –20°C in amber vials under argon. Avoid exposure to light/moisture due to benzodioxol’s sensitivity.
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for hydrolysis byproducts (e.g., free amine or sulfonic acid) .
Advanced: How to resolve ambiguous electron density in X-ray crystallography?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : In SHELXL ( ), apply TWIN/BASF commands for twinned crystals. Use OLEX2 ( ) for real-space refinement of disordered piperidinyl groups.
- Validation : Check R and Ramachandran plots via MolProbity. Cross-validate with DFT-calculated geometries (e.g., Gaussian 16) .
Basic: Which analytical techniques confirm purity and identity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Retention time should match a certified reference standard .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Melting Point : Compare to literature values (e.g., reports MP for a related benzamide).
Advanced: How to investigate metabolic pathways using in vitro models?
Methodological Answer:
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Quench at intervals (0–60 min) and analyze via LC-MS/MS for Phase I metabolites (oxidation, hydrolysis).
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates.
- Data Interpretation : Use software like MetabolitePilot to identify hydroxylated or sulfonyl-cleaved products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
